DMTr-4'-F-U-CED-TBDMS phosphoramidite
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMTr-4’-F-U-CED-TBDMS phosphoramidite involves multiple steps, starting from the uridine derivative. The key steps include:
Protection of the 5’-hydroxyl group: This is typically achieved using dimethoxytrityl chloride (DMTr-Cl) in the presence of a base such as pyridine.
Introduction of the 4’-fluoro group: This step involves the fluorination of the uridine derivative using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Protection of the 2’-hydroxyl group: This is done using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.
Industrial Production Methods
Industrial production of DMTr-4’-F-U-CED-TBDMS phosphoramidite follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques like column chromatography and recrystallization to ensure high purity.
Quality control: Rigorous testing to confirm the chemical structure and purity of the final product
Chemical Reactions Analysis
Types of Reactions
DMTr-4’-F-U-CED-TBDMS phosphoramidite undergoes several types of chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to a phosphate group using oxidizing agents like iodine in the presence of water.
Substitution: The TBDMS group can be removed under acidic conditions, such as treatment with tetrabutylammonium fluoride (TBAF).
Hydrolysis: The cyanoethyl group can be hydrolyzed under basic conditions to yield the corresponding phosphoric acid derivative.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Hydrolysis: Sodium hydroxide (NaOH) in water.
Major Products
Oxidation: Formation of the phosphate derivative.
Substitution: Removal of the TBDMS group to yield the free hydroxyl group.
Hydrolysis: Conversion of the cyanoethyl group to the phosphoric acid derivative
Scientific Research Applications
DMTr-4’-F-U-CED-TBDMS phosphoramidite is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a probe for studying RNA structure and function.
Biology: Employed in the development of RNA aptamers and ribozymes.
Medicine: Utilized in RNA therapeutics for targeted drug delivery and gene therapy.
Industry: Applied in the synthesis of labeled oligonucleotides for diagnostic and therapeutic purposes
Mechanism of Action
The mechanism of action of DMTr-4’-F-U-CED-TBDMS phosphoramidite involves its incorporation into oligonucleotides during synthesis. The compound acts as a labeling reagent, allowing for the visualization and study of RNA structures. The 4’-fluoro group enhances the sensitivity of the compound, making it a valuable probe for nuclear magnetic resonance (NMR) studies. The molecular targets include RNA molecules, and the pathways involved are related to RNA synthesis and modification .
Comparison with Similar Compounds
DMTr-4’-F-U-CED-TBDMS phosphoramidite is unique due to its 4’-fluoro modification, which enhances its sensitivity and utility as an NMR probe. Similar compounds include:
DMTr-4’-Me-U-CED-TBDMS phosphoramidite: A methylated derivative used for similar applications but with different sensitivity and reactivity.
DMTr-4’-H-U-CED-TBDMS phosphoramidite: A non-fluorinated version used for standard oligonucleotide labeling.
DMTr-4’-Cl-U-CED-TBDMS phosphoramidite: A chlorinated derivative with distinct chemical properties
Properties
Molecular Formula |
C45H60FN4O9PSi |
---|---|
Molecular Weight |
879.0 g/mol |
IUPAC Name |
3-[[(2S,3R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)-2-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C45H60FN4O9PSi/c1-31(2)50(32(3)4)60(56-29-15-27-47)58-40-39(59-61(10,11)43(5,6)7)41(49-28-26-38(51)48-42(49)52)57-44(40,46)30-55-45(33-16-13-12-14-17-33,34-18-22-36(53-8)23-19-34)35-20-24-37(54-9)25-21-35/h12-14,16-26,28,31-32,39-41H,15,29-30H2,1-11H3,(H,48,51,52)/t39-,40+,41+,44+,60?/m0/s1 |
InChI Key |
GECCGPZJATURAY-NZSBGPKUSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@@H](O[C@@]1(COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)F)N5C=CC(=O)NC5=O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1(COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)F)N5C=CC(=O)NC5=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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